![molecular formula C7H7NO B1314049 4-Methylnicotinaldehyde CAS No. 51227-28-2](/img/structure/B1314049.png)
4-Methylnicotinaldehyde
Overview
Description
4-Methylnicotinaldehyde is a chemical compound with the molecular formula C7H7NO . It is also known by other names such as 4-methyl-3-pyridinecarboxaldehyde, 4-methylpyridine-3-carbaldehyde, and 4-methyl-pyridine-3-carbaldehyde .
Molecular Structure Analysis
The molecular structure of 4-Methylnicotinaldehyde consists of a pyridine ring with a methyl group (CH3) attached to the 4th carbon and an aldehyde group (CHO) attached to the 3rd carbon . The InChI string representation of its structure isInChI=1S/C7H7NO/c1-6-2-3-8-4-7(6)5-9/h2-5H,1H3
. Physical And Chemical Properties Analysis
4-Methylnicotinaldehyde has a molecular weight of 121.14 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water, which is a measure of its solubility . It has 2 hydrogen bond acceptors and 1 rotatable bond . The topological polar surface area is 30 Ų . The compound has a complexity of 103 .Relevant Papers One relevant paper titled “Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism” mentions 4-Methylnicotinaldehyde . The paper discusses the steady-state kinetic parameters of nicotinamidases and their inhibition by nicotinaldehydes, including 4-Methylnicotinaldehyde . This suggests that 4-Methylnicotinaldehyde could be used in the study of enzymes like nicotinamidases.
Scientific Research Applications
Nanotechnology
4-Methylnicotinaldehyde has potential applications in nanotechnology. It can be used to synthesize metal oxide nanoparticles with specific properties. These nanoparticles have applications in gas sensors, catalysis, and energy conversion .
Electrochemistry
The electrochemical properties of 4-Methylnicotinaldehyde make it suitable for use in the synthesis of two-dimensional materials. These materials have applications in batteries and supercapacitors, contributing to the development of energy storage technologies .
Mechanism of Action
Target of Action
4-Methylnicotinaldehyde primarily targets nicotinamidases , enzymes that play a crucial role in the NAD+ salvage pathway . These enzymes are found in a variety of organisms, including Streptococcus pneumoniae, Borrelia burgdorferi, and Plasmodium falciparum .
Mode of Action
The compound interacts with its targets by acting as an inhibitor . It binds to the active site of the nicotinamidase enzyme, preventing the enzyme from catalyzing its normal reaction. This interaction results in the inhibition of the enzyme’s activity .
Biochemical Pathways
The inhibition of nicotinamidase affects the NAD+ salvage pathway , which is essential for maintaining the cellular levels of NAD+, a critical coenzyme in various metabolic reactions . By inhibiting nicotinamidase, 4-Methylnicotinaldehyde disrupts this pathway, potentially affecting the energy metabolism of the cell .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on various factors, including its chemical structure, the presence of functional groups, and the individual’s physiological conditions .
Result of Action
The primary molecular effect of 4-Methylnicotinaldehyde’s action is the inhibition of nicotinamidase activity, leading to disruption of the NAD+ salvage pathway . This can have various downstream cellular effects, potentially affecting the energy metabolism of the cell .
properties
IUPAC Name |
4-methylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-2-3-8-4-7(6)5-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOMSKHBIVYWKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499151 | |
Record name | 4-Methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51227-28-2 | |
Record name | 4-Methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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